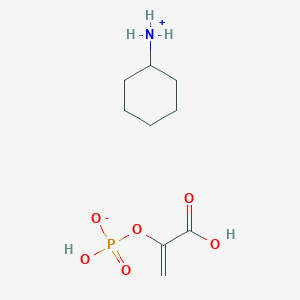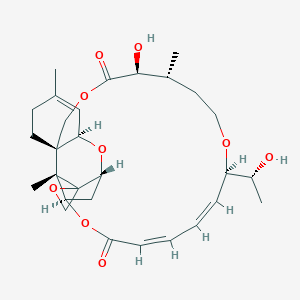
Roridina A
Descripción general
Descripción
Roridin A is a trichothecene mycotoxin, a type of sesquiterpenoid compound produced by various species of fungi, including Fusarium, Myrothecium, and Stachybotrys . Trichothecenes are known for their toxic effects on humans and animals, and they are commonly found in contaminated grains such as wheat, oats, and maize . Roridin A is characterized by its complex macrocyclic structure, which includes an epoxide ring and multiple hydroxyl and acetyl groups .
Aplicaciones Científicas De Investigación
Roridin A has several scientific research applications, including:
Métodos De Preparación
Roridin A is typically isolated from cultures of Myrothecium verrucaria and Myrothecium roridum . The production process involves fermentation of these fungal strains under controlled conditions. The fermentation broth is then extracted and purified using various chromatographic techniques to obtain Roridin A in its pure form . Industrial production methods are similar, involving large-scale fermentation and purification processes to produce Roridin A for research and commercial purposes .
Análisis De Reacciones Químicas
Roridin A undergoes several types of chemical reactions, including:
Oxidation: Roridin A can be oxidized to form various oxidized derivatives.
Reduction: Reduction of Roridin A can lead to the formation of reduced trichothecenes.
Substitution: Roridin A can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically results in the formation of epoxide ring-opened products, while reduction can yield alcohol derivatives .
Mecanismo De Acción
Roridin A exerts its toxic effects primarily by inhibiting protein synthesis. It binds to the ribosome and interferes with the elongation step of protein synthesis, leading to the accumulation of incomplete polypeptides and subsequent cell death . Additionally, Roridin A induces oxidative stress and activates inflammatory pathways, contributing to its cytotoxic effects . The molecular targets of Roridin A include ribosomal proteins and various signaling molecules involved in the stress response .
Comparación Con Compuestos Similares
Roridin A belongs to the family of macrocyclic trichothecenes, which includes other compounds such as verrucarin A, roridin E, and satratoxin H . These compounds share similar structural features, such as the presence of an epoxide ring and multiple hydroxyl and acetyl groups . Roridin A is unique in its specific arrangement of functional groups and its distinct biological activity . For example, verrucarin A and roridin E have different side chains and exhibit varying degrees of cytotoxicity .
Similar Compounds
- Verrucarin A
- Roridin E
- Satratoxin H
- T-2 toxin
- Diacetoxyscirpenol
These compounds are all trichothecenes and share similar toxicological properties, but they differ in their specific chemical structures and biological activities .
Propiedades
Número CAS |
14729-29-4 |
|---|---|
Fórmula molecular |
C29H40O9 |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
(1R,3R,8R,12S,13R,17R,18Z,20Z,24R,25S,26S)-12-hydroxy-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione |
InChI |
InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5-,8-6-/t18-,19-,20-,21-,22-,23-,25+,27-,28-,29+/m1/s1 |
Clave InChI |
NSFWWJIQIKBZMJ-CWFPLRNTSA-N |
SMILES |
CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O |
SMILES isomérico |
C[C@@H]1CCO[C@H](/C=C\C=C/C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)[C@@H](C)O |
SMILES canónico |
CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O |
| 14729-29-4 | |
Pictogramas |
Acute Toxic |
Sinónimos |
oridin A roridin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Roridin A?
A1: Roridin A, a potent trichothecene mycotoxin, primarily targets ribosomes, the cellular machinery responsible for protein synthesis. []
Q2: How does Roridin A binding to ribosomes affect cellular processes?
A2: Binding of Roridin A to ribosomes inhibits protein synthesis. [] This disruption of protein synthesis has cascading effects on various cellular processes, ultimately leading to cell death. [, ]
Q3: Does Roridin A induce apoptosis?
A3: Yes, studies have shown that Roridin A can induce apoptosis in various cell types, including murine macrophages and human leukemic cells. [, ]
Q4: What is the role of mitogen-activated protein kinases (MAPKs) in Roridin A-induced toxicity?
A4: Roridin A activates three major MAPK pathways: ERK, p38 MAPK, and SAPK/JNK. These pathways play a role in regulating cell survival and death. While ERK activation appears to have a protective effect against Roridin A-induced apoptosis, p38 MAPK may play a partial role in promoting apoptosis. []
Q5: Does Roridin A cause inflammation?
A5: Yes, Roridin A has been shown to induce inflammation, particularly in the nasal airways. This inflammatory response is characterized by the infiltration of neutrophils, increased mucus production, and the upregulation of pro-inflammatory cytokines like TNF-α, IL-6, IL-1β, and MIP-2. [, , ]
Q6: What is the molecular formula and weight of Roridin A?
A6: The molecular formula of Roridin A is C29H40O9, and its molecular weight is 532.62 g/mol. []
Q7: What is the core structure of Roridin A?
A7: Roridin A is a macrocyclic trichothecene. It consists of a trichothecene core structure linked to a macrocyclic ring formed by an ester linkage with roridinic acid. [, ]
Q8: Does Roridin A exist in different conformations?
A8: Yes, studies using NMR spectroscopy and molecular modeling suggest that Roridin A exists as a mixture of two conformers in solution. This is in contrast to its close relative, Verrucarin A, which primarily adopts a single conformation. []
Q9: What are the routes of exposure to Roridin A?
A10: While not directly studied in humans, animal models suggest that Roridin A can be absorbed through the skin, respiratory tract, and digestive system. [, , ]
Q10: Are there any known antidotes or treatments for Roridin A poisoning?
A11: Research suggests that activated charcoal combined with dexamethasone significantly improves the survival rate of rats acutely poisoned with Roridin A, likely by a combination of toxin adsorption and anti-inflammatory effects. [] Additionally, goji berry extract (Lycium barbarum) has shown protective effects against Roridin A-induced liver damage in rats, possibly due to its antioxidant properties. []
Q11: What in vitro models are used to study the toxicity of Roridin A?
A12: Various cell-based assays are employed to assess the toxicity of Roridin A, including: * Yeast growth inhibition assays: These assays, often using Kluyveromyces marxianus, are commonly used to assess the toxicity of trichothecenes, including Roridin A. [, , , , , ] * Mammalian cell lines: Murine macrophages (RAW 264.7) and human leukemic cells (U937) have been used to investigate Roridin A's effects on MAPK activation and apoptosis. [] * Murine B cell hybridoma: This model was used to investigate the uptake and intracellular targets of Roridin A. []
Q12: What animal models are used to study Roridin A toxicity?
A13: Mice and rats are commonly used animal models to study the in vivo toxicity of Roridin A.
* Mice: Intranasal instillation of Roridin A in mice is used to investigate its effects on the respiratory system, particularly the nasal airways, and its potential role in damp building-related illnesses. [, , ] * Rats: Roridin A administered intravenously in rats is used to assess its acute toxicity and the efficacy of potential treatments, such as activated charcoal and dexamethasone. [, ]
Q13: What are the known toxic effects of Roridin A?
A14: Roridin A exhibits a range of toxic effects, including: * Cytotoxicity: Roridin A is cytotoxic to various cell types, including mammalian cells and yeast, primarily due to its ability to inhibit protein synthesis. [, , , , ] * Hepatotoxicity: Animal studies indicate that Roridin A can cause liver damage, as evidenced by biochemical changes and histopathological alterations. [] * Immunotoxicity: Research suggests that Roridin A can modulate immune responses. It has been shown to activate caspase-1 in human macrophages, leading to the secretion of pro-inflammatory cytokines IL-1β and IL-18. [] * Neurotoxicity: Studies in mice have demonstrated that Roridin A can cause olfactory neurotoxicity, leading to the loss of olfactory sensory neurons and atrophy of the olfactory epithelium. [, ]
* Respiratory toxicity: Intranasal instillation of Roridin A in mice causes rhinitis, characterized by inflammation, mucus hypersecretion, and epithelial damage. [, ]
Q14: Is there evidence that the effects of Roridin A are influenced by other factors?
A15: Yes, research suggests that the effects of Roridin A can be potentiated by co-exposure to bacterial lipopolysaccharide (LPS). This co-exposure was found to exacerbate Roridin A-induced inflammation and neurotoxicity in the nasal airways of mice. []
Q15: What analytical techniques are used to detect and quantify Roridin A?
A16: Several analytical methods are used for the detection and quantification of Roridin A: * High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying Roridin A in various matrices, including fungal cultures and plant tissues. [, ] * Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and sensitive method for detecting Roridin A and other trichothecenes in various samples, including fungal cultures and plant tissues. [, ] * Mass Spectrometry (MS): MS, often coupled with chromatographic techniques like HPLC or SFC, provides high sensitivity and selectivity for Roridin A analysis. [] * Capillary Supercritical Fluid Chromatography (SFC): SFC, particularly when coupled with MS (SFC/MS), offers a rapid and efficient method for separating and analyzing Roridin A and other trichothecenes. [] * Yeast Bioassays: Yeast growth inhibition assays, particularly using Kluyveromyces marxianus, are commonly employed as a bioassay to detect and assess the toxicity of Roridin A and other trichothecenes. [, , , , , ]
Q16: Have immunoassays been developed for Roridin A detection?
A17: Yes, both polyclonal and monoclonal antibodies against Roridin A have been developed. These antibodies are utilized in competitive enzyme immunoassays for the sensitive and specific detection of Roridin A in various matrices, including cereal straw and wheat samples. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


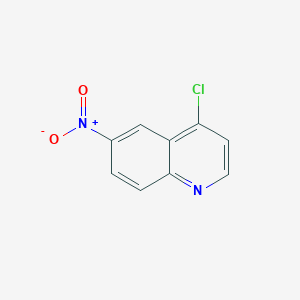

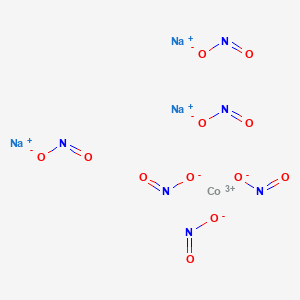

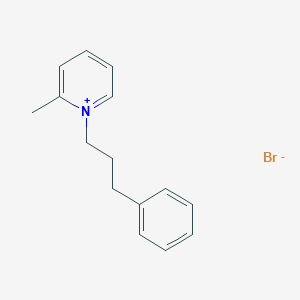


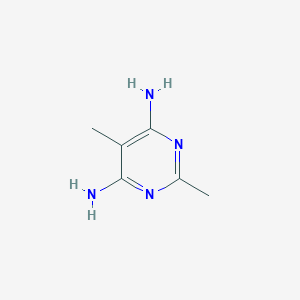
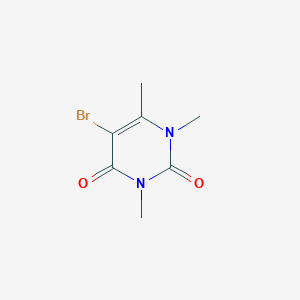
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
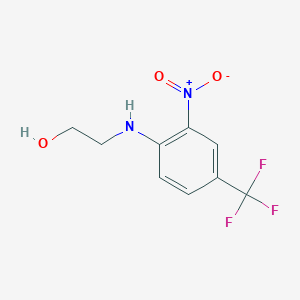

![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
